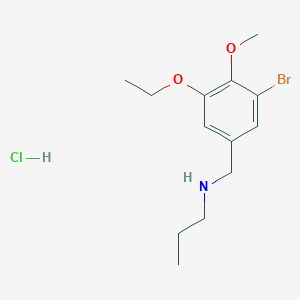
4-ethoxy-3-methyl-N-phenylbenzenesulfonamide
説明
4-ethoxy-3-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EPM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
EPM works by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for regulating the pH of the body.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase enzymes by EPM has been shown to have a number of biochemical and physiological effects. These include a decrease in the production of bicarbonate ions, an increase in the concentration of carbon dioxide in the blood, and a decrease in the pH of the body.
実験室実験の利点と制限
One advantage of using EPM in laboratory experiments is its high specificity for carbonic anhydrase enzymes. This allows for more targeted inhibition of these enzymes, which can be useful in studying their function and potential therapeutic effects. However, one limitation of using EPM is its relatively low potency compared to other carbonic anhydrase inhibitors.
将来の方向性
There are several potential future directions for research on EPM. These include:
1. Investigating its potential therapeutic effects in the treatment of conditions such as glaucoma, epilepsy, and cancer.
2. Developing more potent analogs of EPM for use in laboratory experiments and potential clinical applications.
3. Studying the effects of EPM on other enzymes and metabolic pathways in the body.
4. Investigating the potential side effects of EPM and ways to mitigate them.
In conclusion, EPM is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have all been studied extensively. Further research is needed to fully understand the potential therapeutic effects of EPM and to develop more potent analogs for potential clinical use.
科学的研究の応用
EPM has been studied extensively for its potential applications in the field of medicine. Specifically, it has been investigated for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are important for regulating the acid-base balance in the body, and their inhibition has been shown to have potential therapeutic effects in the treatment of conditions such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
4-ethoxy-3-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-15-10-9-14(11-12(15)2)20(17,18)16-13-7-5-4-6-8-13/h4-11,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLIQZJEAAAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4396368.png)
![N-butyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4396374.png)
![N-isopropyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4396395.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396409.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396415.png)

![4-chloro-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4396419.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4396425.png)
acetyl]amino}benzoate](/img/structure/B4396433.png)

![2-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1(2H)-phthalazinone](/img/structure/B4396441.png)



